

# A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone

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Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3,7-Trihydroxy-2-prenylxanthone**, a naturally occurring xanthone derivative. This document consolidates key information regarding its chemical identity, biological activities, and associated experimental protocols to support ongoing research and development efforts.

#### Chemical Identifier

The Chemical Abstracts Service (CAS) number for **1,3,7-Trihydroxy-2-prenylxanthone** is 20245-39-0.[1][2][3][4][5]

## **Quantitative Biological Activity**

The following table summarizes the reported quantitative data on the biological activity of **1,3,7- Trihydroxy-2-prenylxanthone**.



Biological Activity	Target Organism(s)	Metric	Value	Reference
Antibacterial	Vancomycin- Resistant Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum	MIC	6.25 mg/mL	[1][2][3]
Trypanocidal	Trypanosoma cruzi (intracellular amastigote form)	-	Active	[6]

## **Experimental Protocols**

This section details the methodologies for the synthesis of related xanthone compounds and the assessment of biological activities.

## Synthesis of 1,3-dihydroxy-2-prenylxanthone

A reported synthesis of a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, involves a nucleophilic substitution reaction.[7]

#### Materials:

- 1,3-dihydroxyxanthone
- Potassium hydroxide (KOH)
- · Distilled water
- · Prenyl bromide
- Acetone



- 10% Hydrochloric acid (HCl) solution
- Dichloromethane (DCM)

#### Procedure:

- Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide in 30 mL of distilled water in a 250 mL round bottom flask.
- Stir the mixture for 10 minutes at room temperature.
- Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
- Stir the resulting mixture for 24 hours at room temperature.
- Acidify the reaction mixture with 100 mL of 10% HCl solution.
- Extract the product with 35 mL of DCM.
- Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the final product.[7]

# Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of **1,3,7-Trihydroxy-2-prenylxanthone** against vancomycin-resistant enterococci (VREs) was determined by measuring the Minimum Inhibitory Concentration (MIC). [2][3] While the specific detailed protocol for this exact compound is not provided in the search results, a general broth microdilution method is typically employed.

#### General Procedure:

- Prepare a series of twofold dilutions of 1,3,7-Trihydroxy-2-prenylxanthone in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., E. faecalis, E. faecium).



- Include positive control wells (microorganism without the test compound) and negative control wells (broth only).
- Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## **Trypanocidal Activity and Mitochondrial Integrity Assays**

The trypanocidal activity of **1,3,7-Trihydroxy-2-prenylxanthone** against Trypanosoma cruzi was evaluated, with the mitochondrion identified as the primary target.[6]

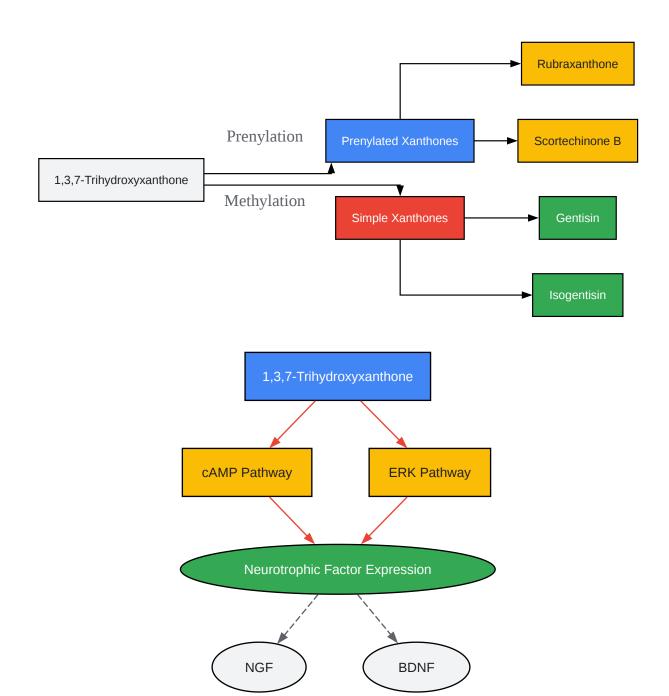
#### Methodologies:

- Ultrastructural Analysis: Transmission electron microscopy can be used to observe morphological alterations in T. cruzi after treatment with the compound, particularly focusing on mitochondrial structure.
- Mitochondrial Membrane Potential Assay: A fluorescent dye such as Rhodamine 123 can be
  used to assess changes in the mitochondrial membrane potential. A decrease in
  fluorescence intensity indicates mitochondrial dysfunction.
- Mitochondrial Superoxide Production: The MitoSOX Red reagent can be employed to measure mitochondrial superoxide production by flow cytometry. An increase in fluorescence suggests oxidative stress within the mitochondria.[6]

## **Visualizations: Signaling and Biosynthetic Pathways**

The following diagrams illustrate the proposed biosynthetic pathway for xanthone derivatives and a relevant signaling pathway activated by a similar xanthone compound.





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